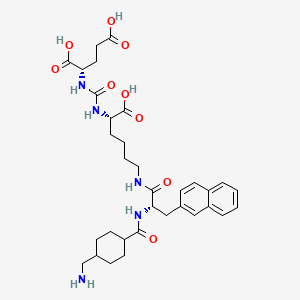
KDS2010
Overview
Description
KDS2010 is a recently developed potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B). This enzyme is located in the outer mitochondrial membrane of astrocytes and is responsible for the oxidative deamination of biogenic amines, including dopamine. This compound has shown significant potential as a therapeutic candidate for neurodegenerative diseases, particularly Parkinson’s disease, due to its high potency, specificity, and bioavailability .
Scientific Research Applications
KDS2010 has shown significant promise in various scientific research applications, including:
Biology: this compound’s ability to selectively inhibit MAO-B has been utilized in research on neurodegenerative diseases, particularly Parkinson’s disease, where it has demonstrated neuroprotective and anti-neuroinflammatory effects
Medicine: The compound’s therapeutic potential has been explored in multiple animal models of Parkinson’s disease, where it has shown efficacy in alleviating motor dysfunction and protecting the nigrostriatal pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: KDS2010 is synthesized through a series of α-aminoamide derivatives. The synthesis involves the incorporation of a biphenyl moiety, which contributes to its high potency and selectivity. The specific reaction conditions and reagents used in the synthesis have been optimized to achieve the desired chemical structure and properties .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis process likely involves standard pharmaceutical manufacturing techniques, including large-scale chemical synthesis, purification, and quality control to ensure the compound’s consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: KDS2010 primarily undergoes reactions related to its role as an MAO-B inhibitor. These reactions include:
Common Reagents and Conditions: The synthesis of this compound involves reagents such as α-aminoamide derivatives and specific catalysts to facilitate the formation of the biphenyl moiety. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself, which exhibits high potency and selectivity as an MAO-B inhibitor. The major by-products are typically removed through purification processes to ensure the compound’s efficacy and safety .
Mechanism of Action
KDS2010 exerts its effects by selectively inhibiting the catalytic activity of MAO-B. This inhibition prevents the oxidative deamination of dopamine and other biogenic amines, leading to increased levels of these neurotransmitters in the brain. The compound’s reversible inhibition mechanism allows it to interact with MAO-B without permanently deactivating the enzyme, which contributes to its safety and efficacy .
Molecular Targets and Pathways: this compound primarily targets MAO-B in astrocytes, where it inhibits the enzyme’s activity and reduces the synthesis of gamma-aminobutyric acid (GABA) through the putrescine degradation pathway. This reduction in GABA synthesis alleviates the tonic inhibition of dopaminergic neurons, leading to increased dopamine synthesis and release .
Comparison with Similar Compounds
KDS2010 is unique among MAO-B inhibitors due to its high potency, selectivity, and reversible inhibition mechanism. Compared to other MAO-B inhibitors such as selegiline and rasagiline, this compound has demonstrated superior neuroprotective and anti-neuroinflammatory effects in animal models of Parkinson’s disease .
Similar Compounds:
This compound’s unique combination of high potency, selectivity, and reversible inhibition makes it a promising candidate for further research and development in the treatment of neurodegenerative diseases.
properties
CAS RN |
1894207-44-3 |
|---|---|
Molecular Formula |
C17H17F3N2O |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1 |
InChI Key |
XCUXYNYVUMLDKH-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
SMILES |
C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KDS-2010; KDS 2010; KDS2010 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



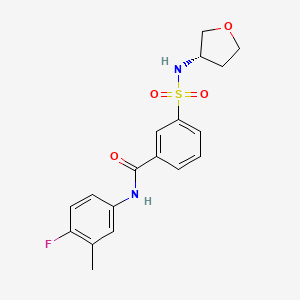

![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)
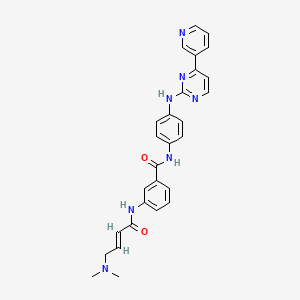
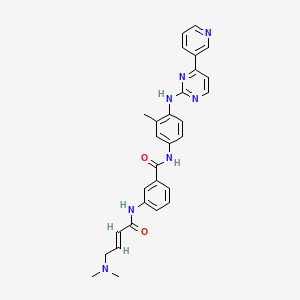

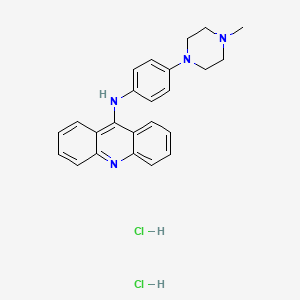
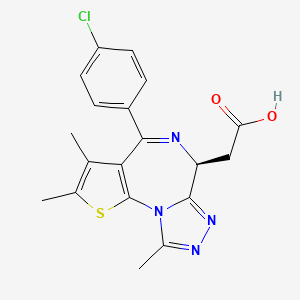
![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B608252.png)
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)
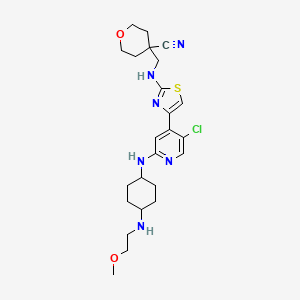
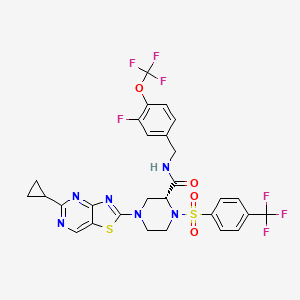
![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)
